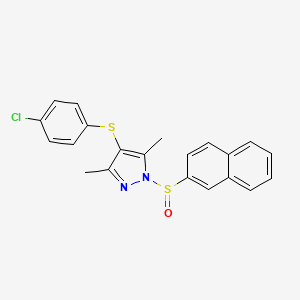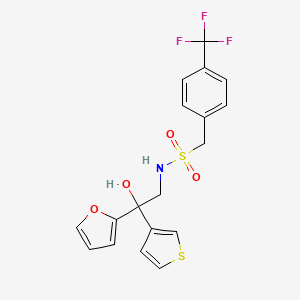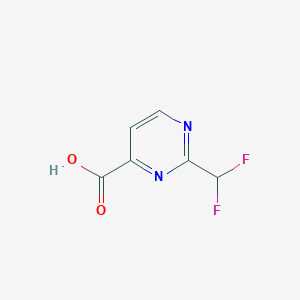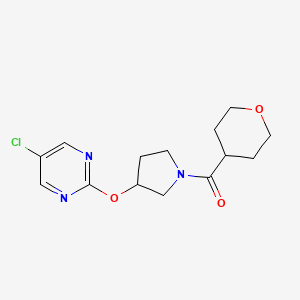![molecular formula C22H15ClN2O5 B2563556 7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 846590-88-3](/img/structure/B2563556.png)
7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O5 and its molecular weight is 422.82. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Molecular Synthesis
This compound is an example of heterocyclic chemistry's potential, where the incorporation of various heteroatoms into cyclic frameworks can lead to unique physical, chemical, and biological properties. The structure suggests potential applications in the synthesis of complex organic molecules, given its multiple functional groups and heterocyclic components. Such molecules could serve as precursors or intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications (P. Silaichev et al., 2012).
Electronic and Photovoltaic Materials
Compounds with extended π-conjugation systems, similar to the given molecular structure, are often investigated for their electronic properties. Their application in organic electronics, such as in the development of electron transport layers in polymer solar cells, is of significant interest. The electron-deficient nature and planar structure of related compounds contribute to high conductivity and electron mobility, which are crucial for efficient charge transport in organic photovoltaic devices (Lin Hu et al., 2015).
Organic Light-Emitting Diodes (OLEDs) and Photoluminescence
The chromophore's structure within this compound indicates potential applications in the field of photoluminescent materials. Compounds containing pyrrole and related heterocycles have been explored for their luminescent properties, which could be leveraged in the development of OLEDs or as photoluminescent markers in biological imaging and diagnostics (T. Beyerlein et al., 2000).
Anticancer Therapeutics
The structural motifs found in the compound, particularly pyrrole derivatives, have been synthesized and studied for their potential as anticancer therapeutics. Their mechanisms of action include inhibition of protein kinases such as EGFR and VEGFR, which are critical in cancer pathophysiology. Additionally, some derivatives exhibit antioxidant properties in inflamed tissues, suggesting a dual role in cancer therapy and inflammation modulation (H. Kuznietsova et al., 2019).
Molecular Sensors and Indicators
Given the diverse functional groups present in the compound, there is potential for developing molecular sensors or indicators. Compounds with similar structures have been explored for their ability to undergo colorimetric or fluorescence changes in response to specific stimuli, such as pH changes or the presence of metal ions, making them useful in environmental monitoring, biomedical diagnostics, and chemical sensing (Guan-qi Zhang et al., 2014).
properties
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O5/c1-11-9-17(24-30-11)25-19(13-5-3-4-6-15(13)28-2)18-20(26)14-10-12(23)7-8-16(14)29-21(18)22(25)27/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQHIWTGIMCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)
![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)
![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2563490.png)

![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)

![2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid](/img/structure/B2563495.png)